2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2223036-52-8
VCID: VC11493435
InChI: InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-7-11(10-5-6-10)8-13(17)9-12/h7-10H,5-6H2,1-4H3
SMILES:
Molecular Formula: C15H20BClO2
Molecular Weight: 278.6 g/mol

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2223036-52-8

Cat. No.: VC11493435

Molecular Formula: C15H20BClO2

Molecular Weight: 278.6 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2223036-52-8

Specification

CAS No. 2223036-52-8
Molecular Formula C15H20BClO2
Molecular Weight 278.6 g/mol
IUPAC Name 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-7-11(10-5-6-10)8-13(17)9-12/h7-10H,5-6H2,1-4H3
Standard InChI Key XDXVZNJIUPVJII-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3CC3

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of the cyclopropylmethoxy analogue is C₁₆H₂₂BClO₃, with a molecular mass of 308.61 g/mol . Key structural features include:

  • A 1,3,2-dioxaborolane ring with tetramethyl substituents at positions 4 and 5.

  • A meta-substituted phenyl ring with chlorine and cyclopropylmethoxy groups.

The canonical SMILES representation is:
ClC=1C=C(OCC2CC2)C=C(C1)B3OC(C)(C)C(O3)(C)C .

Table 1: Structural and Physical Properties of Related Boronic Esters

Property2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-1,3,2-dioxaborolane 2-(3-(Chloromethyl)phenyl)-1,3,2-dioxaborolane
Molecular FormulaC₁₆H₂₂BClO₃C₁₃H₁₈BClO₂
Molecular Weight (g/mol)308.61252.55
InChIKeyBRDBIJOPFIVFBR-UHFFFAOYSA-NNot reported
Boiling PointNot availableNot available
DensityNot availableNot available

Spectroscopic and Computational Data

While experimental spectral data for the exact compound is unavailable, the InChI string for the cyclopropylmethoxy analogue provides insights into its connectivity:
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 . Computational models predict a planar dioxaborolane ring and a twisted phenyl group due to steric interactions between substituents.

Synthesis and Manufacturing

General Strategies for Boronic Ester Synthesis

The synthesis of 1,3,2-dioxaborolanes typically involves:

  • Transesterification: Reaction of boronic acids with diols (e.g., pinacol).

  • Cyclopropanation: Introduction of cyclopropyl groups via diiodomethane and zinc reagents .

Case Study: Synthesis of a Structural Analogue

A related compound, 2-(2-(3-chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 126726-63-4), was synthesized in two stages :

  • Cyclopropanation:

    • Reagents: Diiodomethane, diethylzinc, trifluoroacetic acid.

    • Conditions: 3°C in n-heptane/dichloromethane under nitrogen.

  • Borylation:

    • Substrate: 2-(5-chloropent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    • Yield: 194 g (≈80% theoretical).

Table 2: Reaction Conditions for Cyclopropanation

ParameterStage 1Stage 2
Temperature3°C20°C
Time0.5 hours20 hours
AtmosphereNitrogenNitrogen
Solvent Systemn-Heptane/dichloromethanen-Heptane/dichloromethane

Applications and Uses

Suzuki-Miyaura Cross-Coupling

Boronic esters are pivotal in cross-coupling reactions for forming carbon-carbon bonds. The tetramethyl substitution enhances stability, making the compound suitable for:

  • Pharmaceutical intermediates: Synthesis of aryl-aryl coupled products.

  • Materials science: Development of conjugated polymers for optoelectronics.

Challenges with Cyclopropyl Groups

The cyclopropyl moiety introduces strain, which can:

  • Increase reactivity in ring-opening reactions.

  • Limit solubility in polar solvents, necessitating optimized reaction conditions.

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